molecular formula C15H14O2S B14595794 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one CAS No. 61239-68-7

1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one

Cat. No.: B14595794
CAS No.: 61239-68-7
M. Wt: 258.3 g/mol
InChI Key: RMOQUWYMHDZICP-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one typically involves the reaction of 4-(methanesulfinyl)benzaldehyde with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products:

    Oxidation: Formation of 1-[4-(Methanesulfonyl)phenyl]-2-phenylethan-1-one.

    Reduction: Formation of 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl rings provide structural stability and facilitate binding to target proteins or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

    1-[4-(Methanesulfonyl)phenyl]-2-phenylethan-1-one: Similar structure but with a sulfone group instead of a sulfoxide.

    1-[4-(Methylthio)phenyl]-2-phenylethan-1-one: Contains a methylthio group instead of a methanesulfinyl group.

    1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-ol: The ethanone moiety is reduced to an alcohol.

Uniqueness: 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61239-68-7

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

1-(4-methylsulfinylphenyl)-2-phenylethanone

InChI

InChI=1S/C15H14O2S/c1-18(17)14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

RMOQUWYMHDZICP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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